2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine
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Overview
Description
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that contains both a thiazole and a pyridine ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyridine ring is a six-membered ring with one nitrogen atom
Scientific Research Applications
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of antimicrobial, antiviral, and anticancer agents.
Materials Science: It is used in the synthesis of advanced materials, such as conductive polymers and coordination complexes, due to its ability to form stable complexes with metals.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
Target of Action
Thiazole derivatives are known to have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting they may interact with enzymes or other proteins essential for the growth of these organisms .
Biochemical Pathways
Thiazole compounds are known to affect a variety of biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the pathways these proteins are involved in .
Pharmacokinetics
The compound’s molecular weight of 21068 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature . Furthermore, the compound’s action and efficacy could potentially be influenced by factors such as pH and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Cellular Effects
Thiazoles have been shown to influence cell function in various ways . For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiazoles can have long-term effects on cellular function . Information on the product’s stability, degradation, and long-term effects would typically be observed in in vitro or in vivo studies .
Metabolic Pathways
Thiazoles are known to be involved in various metabolic pathways . They can interact with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine typically involves the chloromethylation of a thiazole derivative followed by coupling with a pyridine derivative. One common method involves the reaction of 2-methylpyridine with thionyl chloride to form 2-chloromethylpyridine. This intermediate is then reacted with 2-aminothiazole under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole-pyridine derivatives.
Oxidation and Reduction: Products include sulfoxides, sulfones, and dihydrothiazoles.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: Lacks the thiazole ring, making it less versatile in forming stable complexes with metals.
4-(Chloromethyl)-1,3-thiazole: Lacks the pyridine ring, limiting its ability to participate in π-π stacking interactions.
2-(2-Thiazolyl)pyridine: Similar structure but without the chloromethyl group, affecting its reactivity in substitution reactions.
Uniqueness
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine is unique due to the presence of both the thiazole and pyridine rings, which confer a combination of chemical reactivity and biological activity. The chloromethyl group further enhances its versatility in synthetic applications, allowing for the formation of a wide range of derivatives with potential therapeutic and industrial uses .
Properties
IUPAC Name |
4-(chloromethyl)-2-pyridin-2-yl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-5-7-6-13-9(12-7)8-3-1-2-4-11-8/h1-4,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPIMZRQQCTIHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.